CT1-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

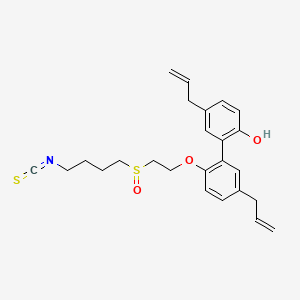

分子式 |

C25H29NO3S2 |

|---|---|

分子量 |

455.6 g/mol |

IUPAC名 |

2-[2-[2-(4-isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol |

InChI |

InChI=1S/C25H29NO3S2/c1-3-7-20-9-11-24(27)22(17-20)23-18-21(8-4-2)10-12-25(23)29-14-16-31(28)15-6-5-13-26-19-30/h3-4,9-12,17-18,27H,1-2,5-8,13-16H2 |

InChIキー |

DCYRFSQCNZBYOA-UHFFFAOYSA-N |

正規SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN=C=S |

製品の起源 |

United States |

Foundational & Exploratory

Cardiotrophin-1 signaling pathway in cardiac cells

An In-depth Technical Guide to Cardiotrophin-1 Signaling in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, is a critical regulator of cardiac myocyte physiology and pathology.[1][2] Initially identified for its potent ability to induce cardiac hypertrophy, subsequent research has revealed its multifaceted roles in promoting cardiomyocyte survival and contributing to cardiac fibrosis. CT-1 exerts its effects by engaging a heterodimeric receptor complex, which triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[3] Understanding the intricacies of CT-1 signaling is paramount for the development of novel therapeutic strategies for a range of cardiovascular diseases, including heart failure and myocardial infarction. This technical guide provides a comprehensive overview of the core components of the CT-1 signaling network in cardiac cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to Cardiotrophin-1

Cardiotrophin-1 is a 21.5 kDa cytokine that signals through the glycoprotein 130 (gp130)/leukemia inhibitory factor receptor beta (LIFR) heterodimer.[2] Its expression is upregulated in the heart in response to various stressors, including mechanical stretch, hypoxia, and neurohormonal stimulation. The physiological and pathological consequences of CT-1 signaling are context-dependent, with acute activation often being cardioprotective, while chronic stimulation can lead to maladaptive remodeling.

The Cardiotrophin-1 Signaling Cascade

The binding of CT-1 to its receptor complex initiates a series of intracellular signaling events that culminate in changes in gene expression and cellular function. The three primary signaling axes are detailed below.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal mediator of CT-1's hypertrophic effects. Upon CT-1 binding, receptor-associated JAKs (primarily JAK1, JAK2, and TYK2) are activated, leading to the phosphorylation of STAT3.[4] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cardiomyocyte growth, such as those encoding for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).

The MAPK/ERK Pathway

The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is also activated by CT-1 and is predominantly associated with its pro-survival effects.[5] This pathway involves a cascade of protein kinases, including Raf, MEK1/2, and ERK1/2. Activated ERK1/2 can phosphorylate various cytoplasmic and nuclear targets to modulate cellular processes, including apoptosis. Interestingly, the MAPK/ERK pathway appears to have a negative regulatory role in CT-1-induced hypertrophy.[4]

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another pro-survival cascade engaged by CT-1. Activation of this pathway leads to the phosphorylation and activation of the serine/threonine kinase Akt.[6] Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, such as BAD, thereby promoting cardiomyocyte survival.[6] The PI3K/Akt pathway does not seem to be directly involved in the hypertrophic response to CT-1.[4]

Quantitative Data in CT-1 Signaling

The following tables summarize key quantitative data related to CT-1 signaling in cardiac cells.

Table 1: Receptor Binding and Effective Concentrations

| Parameter | Value | Cell Type/System | Reference |

| CT-1 Binding Affinity (Kd) to soluble LIFR | ~2 nM | In solution | [7] |

| CT-1 Binding Affinity (Kd) to LIFR/gp130 complex | ~0.7 nM | M1 cells | [7] |

| Effective Concentration for Hypertrophy | ≥ 0.1 nM | Neonatal Rat Ventricular Myocytes |

Table 2: Signaling Pathway Activation

| Pathway Component | Activating Stimulus | Time to Peak Activation | Fold Change/Observation | Cell Type | Reference |

| STAT3 Phosphorylation | CT-1 | 30 minutes | Significant increase | HEK-293 cells (LIF stimulation) | [8] |

| ERK1/2 Phosphorylation | CT-1 | 30 minutes | Significant increase | HEK-293 cells (LIF stimulation) | [8] |

| Akt Phosphorylation | CT-1 | 30-60 minutes | Peak activation observed | Human skeletal muscle (exercise) | [9] |

Table 3: Gene Expression Changes

| Gene | Stimulus | Fold Change | Time Point | Cell Type/System | Reference |

| ANP | Hemodynamic overload | Marked upregulation | - | Rat left ventricle | |

| BNP | Hemodynamic overload | Marked upregulation | - | Rat left ventricle | |

| ANP | CT-1 | Upregulation | - | Cardiomyocytes | [6] |

| BNP | Wall stretch | Substantial increase | 1 hour | Cardiac myocytes | |

| CT-1 | Cardiomyopathy | 5.2-fold increase | - | Human blood cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CT-1 signaling in cardiac cells.

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating primary cardiomyocytes.

Materials:

-

1-3 day old Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS)

-

0.1% Trypsin in HBSS

-

Collagenase Type II

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Percoll

-

Laminin-coated culture dishes

Procedure:

-

Euthanize neonatal rat pups in accordance with institutional guidelines.

-

Excise the hearts and place them in ice-cold HBSS.

-

Trim away atria and connective tissue, and mince the ventricular tissue.

-

Digest the tissue with a solution of trypsin and collagenase with gentle agitation.

-

Neutralize the enzymatic digestion with DMEM/F-12 containing 10% FBS.

-

Filter the cell suspension through a cell strainer to remove undigested tissue.

-

Enrich for cardiomyocytes using a Percoll density gradient.

-

Plate the isolated cardiomyocytes on laminin-coated dishes.

-

Culture the cells in a humidified incubator at 37°C and 5% CO2.

Western Blotting for Phosphorylated Signaling Proteins (STAT3, ERK, Akt)

This protocol outlines the steps for detecting the activation of key signaling molecules.

Materials:

-

Cultured NRVMs

-

CT-1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cultured NRVMs with CT-1 for the desired time points.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total protein to normalize for loading.

Co-Immunoprecipitation (Co-IP) of gp130 and LIFR

This protocol is for demonstrating the interaction between the receptor subunits.

Materials:

-

Cultured NRVMs

-

CT-1

-

Co-IP lysis buffer

-

Primary antibodies (anti-gp130 or anti-LIFR)

-

Protein A/G agarose beads

-

Western blot reagents

Procedure:

-

Treat NRVMs with or without CT-1.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-gp130) overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-LIFR).

Luciferase Reporter Assay for ANP Promoter Activity

This assay measures the transcriptional activation of a hypertrophic marker gene.

Materials:

-

Cultured NRVMs

-

ANP promoter-luciferase reporter plasmid

-

Transfection reagent

-

CT-1

-

Luciferase assay system

Procedure:

-

Transfect cultured NRVMs with the ANP promoter-luciferase reporter plasmid.

-

After transfection, treat the cells with CT-1 for the desired time.

-

Lyse the cells according to the luciferase assay kit instructions.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

Quantification of Cardiomyocyte Hypertrophy

This section describes methods to measure the increase in cell size.

-

Cell Surface Area Measurement:

-

Culture NRVMs on coverslips and treat with CT-1.

-

Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin).

-

Acquire images using fluorescence microscopy.

-

Use image analysis software to outline individual cardiomyocytes and calculate their surface area.

-

-

Protein Synthesis Assay:

-

Treat cultured NRVMs with CT-1 in the presence of a radiolabeled amino acid (e.g., ³H-leucine).

-

After incubation, wash the cells to remove unincorporated label.

-

Precipitate the proteins and measure the incorporated radioactivity using a scintillation counter.

-

Visualizing CT-1 Signaling and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the CT-1 signaling pathways and key experimental workflows.

Caption: Cardiotrophin-1 signaling pathways in cardiac cells.

Caption: Western blot workflow for analyzing protein phosphorylation.

Caption: Co-immunoprecipitation workflow to detect receptor interaction.

Conclusion

The Cardiotrophin-1 signaling pathway is a complex and crucial regulator of cardiac myocyte function. Its ability to influence hypertrophy, survival, and fibrosis makes it a significant target for therapeutic intervention in cardiovascular diseases. This technical guide has provided a detailed overview of the core signaling components, quantitative data, and essential experimental protocols for studying this pathway. The provided diagrams offer a visual representation of the intricate relationships within the CT-1 signaling network and the workflows used to investigate them. A thorough understanding of this pathway is essential for researchers and drug development professionals seeking to modulate its activity for the treatment of heart disease.

References

- 1. Expression cloning of cardiotrophin 1, a cytokine that induces cardiac myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo natriuretic peptide reporter assay identifies chemical modifiers of hypertrophic cardiomyopathy signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different contributions of STAT3, ERK1/2, and PI3-K signaling to cardiomyocyte hypertrophy by cardiotrophin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cardiotrophin-1. Biological activities and binding to the leukemia inhibitory factor receptor/gp130 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Role of Cardiotrophin-1: A Technical Guide to its Mechanisms and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical function of Cardiotrophin-1 (CT-1) in promoting neuronal survival, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms underpinning CT-1's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Cardiotrophin-1, a member of the interleukin-6 cytokine family, has emerged as a potent neurotrophic factor with the ability to support the survival of various neuronal populations, including motor, sensory, and cortical neurons.[1][2] This guide systematically explores the signaling cascades activated by CT-1 that contribute to its pro-survival and anti-apoptotic functions in the nervous system.

Core Signaling Pathways in CT-1 Mediated Neuronal Survival

CT-1 exerts its neuroprotective effects through the activation of several key intracellular signaling pathways. Upon binding to its receptor complex, which includes the leukemia inhibitory factor receptor (LIFR) and the common signal transducer glycoprotein 130 (gp130), CT-1 initiates a cascade of phosphorylation events that propagate survival signals.[3]

The principal signaling pathways implicated in CT-1-mediated neuronal survival are:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a primary pathway activated by CT-1. The activation of JAKs leads to the phosphorylation and subsequent nuclear translocation of STAT proteins, primarily STAT3, where they regulate the transcription of genes involved in cell survival and apoptosis inhibition.[4][5]

-

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: This pathway is crucial for mediating survival signals in a wide array of neuronal cell types.[6] CT-1-induced activation of the PI3K/Akt pathway leads to the phosphorylation of downstream targets that inhibit apoptosis and promote cell survival.[3][7]

-

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: The MAPK/ERK pathway is another important cascade activated by CT-1 that contributes to its neuroprotective effects.[1] This pathway is involved in regulating gene expression related to neuronal survival and differentiation.[8][9]

Quantitative Analysis of Cardiotrophin-1's Neuroprotective Efficacy

The neuroprotective effects of Cardiotrophin-1 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a clear comparison of its efficacy across different neuronal types and experimental models.

| In Vitro Studies | |||

| Neuronal Type | Experimental Model | CT-1 Concentration | Observed Effect |

| E14 Rat Motor Neurons | Purified culture | 20 pM (EC50) | 43% survival for 2 weeks |

| E14 Mouse Lumbar Spinal Motoneurons | Isolated culture | 10 ng/ml | Significant increase in survival |

| Cultured Cortical Neurons | FeSO4-induced oxidative injury | Dose-dependent | Reduction in neuronal cell death |

| Cultured Cortical Neurons | SIN-1-induced oxidative injury | Dose-dependent | Attenuation of neurotoxic effects |

| In Vivo Studies | |||

| Animal Model | Condition | CT-1 Dosage | Observed Effect |

| Neonatal Rats | Sciatic nerve axotomy | Not specified | Protection of sciatic motoneurons |

| Wobbler Mouse Model of MND | Spontaneous Motor Neuron Disease | 1 mg/kg daily | Prevention of motor function deterioration, increased number of large myelinated motor axons |

| Postnatal Day 7 (P7) Rat | Focal Cerebral Ischemia (FCI) | Not specified | Significant reduction in cleaved caspase-8 and -3, attenuation of MAP2 decline |

Visualizing the Molecular Mechanisms

To further elucidate the complex signaling networks involved in CT-1-mediated neuroprotection, the following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments cited in the literature, offering a practical guide for researchers investigating the neuroprotective effects of Cardiotrophin-1.

Protocol 1: Primary Cortical Neuron Culture and Induction of Oxidative Stress

-

Preparation of Culture Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL) for at least 1 hour at 37°C, followed by three washes with sterile water.[2]

-

Neuron Isolation: Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).[10]

-

Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[3]

-

Plating: Plate the neurons at a density of 2 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.[11]

-

Culture Maintenance: Maintain the cultures at 37°C in a humidified 5% CO2 incubator. Replace half of the medium every 3-4 days.

-

Induction of Oxidative Stress: After 7 days in vitro (DIV), induce oxidative stress by adding FeSO4 (to induce hydroxyl radical formation) or 3-morpholinosydnonimine (SIN-1, a peroxynitrite donor) to the culture medium for 24 hours.[12]

-

CT-1 Treatment: Co-treat the neurons with varying concentrations of recombinant CT-1 at the time of insult.

Protocol 2: Assessment of Neuronal Apoptosis by TUNEL Assay

-

Fixation: Fix the cultured neurons with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[13]

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 5 minutes.[13]

-

TUNEL Reaction: Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.[7]

-

Counterstaining: Counterstain the nuclei with DAPI to visualize all cells.

-

Imaging and Quantification: Acquire fluorescent images using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation and Apoptotic Markers

-

Protein Extraction: Lyse the cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of STAT3, Akt, and ERK, as well as antibodies for cleaved caspase-3, Bax, and Bcl-2.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

Cardiotrophin-1 demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its potent pro-survival effects on various neuronal populations. The elucidation of its downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, provides a solid foundation for targeted drug development. The experimental protocols detailed in this guide offer a standardized framework for further investigation into the neuroprotective mechanisms of CT-1 and for the screening of novel therapeutic compounds that modulate these pathways. Future research should focus on optimizing the delivery of CT-1 to the central nervous system and evaluating its long-term efficacy and safety in preclinical models of neurodegeneration. The ongoing clinical trial for Parkinson's disease using CT-1-differentiated dopaminergic progenitors (CT1-DAP001) represents a significant step towards translating these promising preclinical findings into clinical applications.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Primary cortical neuron isolation and culture [protocols.io]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]

- 10. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. MAPK/Erk Pathway | Sino Biological [sinobiological.com]

Unraveling the Transcriptional Control of Cardiotrophin-1 (CTF1): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CTF1), a member of the interleukin-6 cytokine superfamily, is a critical regulator of cellular growth, differentiation, and survival, with profound implications in cardiovascular diseases and oncology. Its expression is tightly controlled by a complex network of signaling pathways and transcription factors in response to various physiological and pathological stimuli. This technical guide provides a comprehensive overview of the current understanding of CTF1 gene expression regulation. We delve into the key signaling cascades, transcription factors, and epigenetic modifications that govern CTF1 transcription, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of CTF1 and the development of therapeutics targeting its expression.

Core Regulatory Mechanisms of CTF1 Gene Expression

The expression of the CTF1 gene is induced by a variety of stimuli, including hypoxia, oxidative stress, and adrenergic stimulation. These stimuli activate intricate intracellular signaling pathways that converge on the CTF1 promoter to initiate transcription.

Key Signaling Pathways

Several major signaling pathways have been implicated in the regulation of CTF1 gene expression. These pathways often exhibit crosstalk, creating a robust and context-specific regulatory network.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for many cytokines, including CTF1 itself, suggesting potential autocrine/paracrine regulatory loops.[1][2] Upon ligand binding to the gp130 receptor complex, JAKs are activated, leading to the phosphorylation and activation of STAT transcription factors, particularly STAT3.[3] Activated STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes. While STAT3 is a known downstream effector of CTF1 signaling, its direct role in binding to the CTF1 promoter and driving its transcription is an area of active investigation.[1][2][3]

-

Hypoxia-Inducible Factor (HIF) Pathway: Hypoxia is a potent inducer of CTF1 expression.[4] This response is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α).[4] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it heterodimerizes with HIF-1β (ARNT). This complex then binds to hypoxia response elements (HREs) in the promoter of target genes, including CTF1, to activate transcription.[4] The PI3K/Akt and mTOR pathways have been shown to be involved in the hypoxia-induced upregulation of CTF1.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are central to cellular responses to a wide array of stimuli. The MAPK pathway is known to be activated by CTF1 and is implicated in its downstream effects.[1][5] Its direct involvement in the transcriptional regulation of the CTF1 gene itself is plausible, potentially through the activation of transcription factors that bind to the CTF1 promoter.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. It is activated by CTF1 and has been shown to be involved in the hypoxia-mediated upregulation of CTF1 expression.[2][5]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a key regulator of inflammatory and immune responses. CTF1 has been shown to enhance NF-κB DNA-binding activities, suggesting a potential feedback loop where NF-κB could, in turn, regulate CTF1 expression.[6]

Transcription Factors

Several transcription factors have been identified or predicted to bind to the CTF1 promoter, mediating the effects of the upstream signaling pathways.

-

HIF-1α: As mentioned, HIF-1α is a key transcription factor that directly binds to HREs in the CTF1 promoter to induce its expression under hypoxic conditions.[4]

-

CREB: The cAMP response element-binding protein (CREB) is a transcription factor activated by various signaling pathways, including those downstream of G-protein coupled receptors. The CTF1 promoter contains a cAMP responsive element (CRE), and norepinephrine-induced CTF1 expression is associated with enhanced binding activity to this CRE motif, suggesting a role for CREB or related factors.

-

STAT3: Given the importance of the JAK/STAT pathway in CTF1 signaling, STAT3 is a strong candidate for a direct regulator of CTF1 transcription.[7] Putative STAT3 binding sites have been identified in the CTF1 promoter.[7]

-

NF-κB: The CTF1 promoter contains predicted binding sites for NF-κB, a key transcription factor in inflammatory responses.[6][7]

-

Other Predicted Transcription Factors: In silico analysis of the CTF1 promoter has identified potential binding sites for a variety of other transcription factors, including MyoD, NF-IL6, Nkx2.5, GATA, AP-2alpha, p53, and Zic3.[7] The functional relevance of these sites remains to be experimentally validated.

Epigenetic Regulation

The role of epigenetic modifications, such as DNA methylation and histone modifications, in the direct regulation of CTF1 gene expression is an emerging area of research. In the context of cardiac hypertrophy, a condition where CTF1 is often upregulated, global changes in DNA methylation and histone acetylation have been observed.[8][9][10][11][12] For instance, pathological cardiac hypertrophy is often associated with the reactivation of a fetal gene program, which is influenced by histone deacetylases (HDACs).[9] While it is plausible that epigenetic mechanisms play a role in controlling the accessibility of the CTF1 locus to transcription factors, specific studies on the methylation status of the CTF1 promoter or the histone modification patterns at this locus are currently limited.

Quantitative Data on CTF1 Expression

The following tables summarize the available quantitative data on the regulation of CTF1 gene expression in response to various stimuli.

Table 1: Upregulation of CTF1 mRNA Expression by Hypoxia

| Cell/Tissue Type | Stimulus | Time Point | Fold Change (vs. Normoxia) | Reference |

| Murine adult cardiomyocyte cell line (HL-1) | Hypoxia (1% O₂) | 6 hours | ~2-fold | |

| Murine adult cardiomyocyte cell line (HL-1) | Hypoxia (1% O₂) | 24 hours | Peak expression (exact fold change not specified) | |

| Mouse (C57BL/6) heart tissue | Systemic Hypoxia | 24 hours | Significant upregulation | |

| Mouse (C57BL/6) heart tissue | Systemic Hypoxia | 48 hours | Significant upregulation |

Table 2: Regulation of CTF1 Expression by Other Stimuli (Qualitative Data)

| Stimulus | Effect on CTF1 Expression | Cell/Tissue Context | Reference |

| Norepinephrine | Marked augmentation of mRNA | Cardiac myocytes (in vivo and in vitro) | |

| Prooxidants (Menadione, H₂O₂) | Increased mRNA and protein | Mouse embryoid bodies | |

| Mechanical Stretch | Increased expression | Cardiac myocytes |

Note: Quantitative dose-response and detailed time-course data for norepinephrine and oxidative stress are currently limited in the published literature.

Signaling and Experimental Workflow Diagrams

To visually represent the complex regulatory networks and experimental approaches, the following diagrams have been generated using the DOT language.

Signaling Pathways Regulating CTF1 Expression

Caption: Signaling pathways converging on the CTF1 gene.

Experimental Workflow for Promoter Analysis

References

- 1. Cardiotrophin-1 (CT-1): a novel hypertrophic and cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct transcriptional regulatory modules underlie STAT3’s cell type-independent and cell type-specific functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTF1 cardiotrophin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Cardiotrophin-1 in cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiotrophin 1 - Wikipedia [en.wikipedia.org]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]

- 9. Control of cardiac hypertrophy and heart failure by histone acetylation/deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of histone acetylation sites in cardiac hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles of histone acetylation sites in cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Cardiotrophin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily, first identified for its potent ability to induce cardiac myocyte hypertrophy. This technical guide provides an in-depth overview of the seminal work leading to its discovery and initial characterization. We detail the experimental protocols employed, present key quantitative data in a structured format, and illustrate the fundamental signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in cardiovascular research and drug development.

Discovery of Cardiotrophin-1

The discovery of Cardiotrophin-1 was a landmark achievement in cardiovascular biology, stemming from a strategic approach that combined a developmental biology model with expression cloning techniques. The foundational research, published by Pennica and colleagues in 1995, aimed to identify novel factors that could recapitulate the hypertrophic phenotype observed in cardiac development and disease.[1][2][3][4]

Rationale and Experimental Approach

The central hypothesis was that embryonic growth factors might be responsible for inducing the cardiac hypertrophy seen during fetal development.[2][4] To test this, researchers utilized an embryonic stem cell (ESC) model of cardiogenesis. Conditioned medium from differentiated embryoid bodies derived from mouse ESCs was found to induce a hypertrophic response in neonatal cardiac myocytes.[1] This observation prompted the screening of a cDNA library from these embryoid bodies to isolate the specific factor responsible for this activity.[1][5]

Experimental Workflow: Expression Cloning of CT-1

The workflow for the discovery of CT-1 involved several key stages, from the initial observation of hypertrophic activity to the isolation and sequencing of the encoding cDNA.

References

- 1. Cardiotrophin-1 (CT-1): a novel hypertrophic and cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression cloning of cardiotrophin 1, a cytokine that induces cardiac myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Expression cloning of cardiotrophin 1, a cytokine that induces cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Formation of the Cardiotrophin-1 Receptor Complex: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the formation and signaling of the Cardiotrophin-1 (CT-1) receptor complex, a critical pathway in cellular growth, differentiation, and cytoprotection. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecular components, binding kinetics, and downstream signaling cascades, supplemented with detailed experimental protocols and visual representations to facilitate a comprehensive understanding of this multifaceted signaling system.

Introduction to Cardiotrophin-1 and its Receptor

Cardiotrophin-1 (CT-1) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) superfamily.[1][2][3] It plays a crucial role in a variety of physiological and pathological processes, most notably in the cardiovascular system where it induces cardiomyocyte hypertrophy and provides cardioprotective effects.[1][2] CT-1 exerts its effects by binding to a multicomponent cell surface receptor complex, initiating a cascade of intracellular signaling events.

The core of the CT-1 receptor complex is a heterodimer composed of two transmembrane proteins: the leukemia inhibitory factor receptor β (LIFRβ) and glycoprotein 130 (gp130), which serves as a common signal-transducing subunit for all IL-6 family cytokines.[1][3][4][5] Evidence also suggests the existence of a third, α-receptor component that may contribute to high-affinity binding, particularly in neuronal cells.[2][6]

Quantitative Analysis of Receptor Binding

The interaction between CT-1 and its receptor components has been quantified using various biophysical techniques, primarily surface plasmon resonance (SPR). These studies provide crucial data on the binding affinity and kinetics of the complex formation.

| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |

| CT-1 and LIFRβ (soluble) | Cross-competition binding assay | ~2 nM | [1][7][8] |

| CT-1 and gp130/LIFRβ complex (on M1 cells) | Cross-competition binding assay | ~0.7 nM | [1][7][8] |

Experimental Protocols for Studying Receptor Complex Formation

Co-Immunoprecipitation of the gp130/LIFRβ Complex

Co-immunoprecipitation (Co-IP) is a fundamental technique to demonstrate the in-vivo or in-vitro interaction between gp130 and LIFRβ upon stimulation with CT-1.

Objective: To isolate and detect the endogenous interaction between gp130 and LIFRβ from cell lysates.

Materials:

-

Cell Line: A cell line endogenously or exogenously expressing gp130 and LIFRβ (e.g., cardiomyocytes, specific cancer cell lines).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[9]

-

Antibodies:

-

Primary antibody for immunoprecipitation (e.g., rabbit anti-gp130).

-

Primary antibody for western blotting (e.g., mouse anti-LIFRβ).

-

Secondary antibodies (e.g., HRP-conjugated anti-mouse IgG).

-

-

Beads: Protein A/G magnetic beads.

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST).

-

Elution Buffer: 1x Laemmli sample buffer.

Procedure:

-

Cell Culture and Stimulation: Culture cells to 80-90% confluency. If investigating stimulus-dependent interaction, treat cells with an appropriate concentration of CT-1 for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[9]

-

Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C.[10]

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-gp130) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.[11]

-

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer to remove non-specific proteins.[9][11]

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary antibody against the "prey" protein (e.g., anti-LIFRβ).

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Workflow Diagram:

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of protein-protein interactions.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) of the CT-1 interaction with its receptor components.

Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: CM5 sensor chip (for amine coupling).

-

Ligand: Purified recombinant LIFRβ or gp130.

-

Analyte: Purified recombinant CT-1 at various concentrations.

-

Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer for the ligand (e.g., 10 mM sodium acetate, pH 4.5).

-

Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration Solution: A solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., low pH glycine or high salt buffer).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified ligand (e.g., LIFRβ) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (CT-1) over the ligand-immobilized surface at a constant flow rate.

-

Monitor the association phase in real-time.

-

-

Dissociation:

-

Replace the analyte solution with running buffer and monitor the dissociation phase.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

-

Workflow Diagram:

Downstream Signaling Pathways

Upon binding of CT-1 to the gp130/LIFRβ heterodimer, the receptor complex undergoes a conformational change, leading to the activation of associated Janus kinases (JAKs). This initiates several downstream signaling cascades that mediate the diverse biological effects of CT-1.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for CT-1.

-

JAK Activation: CT-1 binding brings the intracellular domains of gp130 and LIFRβ into close proximity, allowing the associated JAKs (primarily JAK1, JAK2, and TYK2) to trans-phosphorylate and activate each other.[6]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor chains. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3.[12]

-

STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription. These genes are involved in cell survival, proliferation, and differentiation.

Signaling Pathway Diagram:

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by CT-1 and is crucial for cell proliferation and differentiation.

-

Ras Activation: The activated CT-1 receptor complex can lead to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS, which in turn activate the small GTPase Ras.

-

Kinase Cascade: Activated Ras initiates a phosphorylation cascade by activating Raf (a MAPKKK), which then phosphorylates and activates MEK (a MAPKK).

-

ERK Phosphorylation: MEK subsequently phosphorylates and activates ERK1/2 (a MAPK).

-

Downstream Effects: Activated ERK1/2 can phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell growth and survival.

Signaling Pathway Diagram:

The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling route for mediating cell survival and anti-apoptotic effects of CT-1.

-

PI3K Activation: The activated CT-1 receptor complex can recruit and activate the p85 regulatory subunit of PI3K.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the plasma membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2.

-

Cell Survival: Activated Akt phosphorylates a wide range of downstream targets, including Bad and caspase-9, to inhibit apoptosis and promote cell survival.

Conclusion

The formation of the Cardiotrophin-1 receptor complex is a pivotal event that initiates a complex network of intracellular signaling pathways, ultimately dictating cellular fate. A thorough understanding of the molecular interactions and downstream signaling cascades is essential for the development of novel therapeutic strategies targeting this system. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the intricacies of CT-1 signaling and its role in health and disease.

References

- 1. Cardiotrophin-1. Biological activities and binding to the leukemia inhibitory factor receptor/gp130 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiotrophin-1 (CT-1): a novel hypertrophic and cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiotrophin-1: a multifunctional cytokine that signals via LIF receptor-gp 130 dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiotrophin 1 - Wikipedia [en.wikipedia.org]

- 5. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling of the cardiotrophin-1 receptor. Evidence for a third receptor component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 11. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK-STAT: Getting to the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]

Cardiotrophin-1: A Key Regulator of Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, is a pleiotropic cytokine with diverse biological functions. Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has unveiled its critical role in regulating cell proliferation across a spectrum of cell types. This technical guide provides a comprehensive overview of the mechanisms by which CT-1 influences cell proliferation, the signaling pathways it activates, and the experimental methodologies used to assess its proliferative effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting CT-1 and its downstream pathways.

Data Presentation: Quantitative Effects of Cardiotrophin-1 on Cell Proliferation

The proliferative effects of Cardiotrophin-1 have been documented in various cell types. While much of the literature describes these effects qualitatively, some studies provide quantitative insights into the extent of CT-1-induced proliferation. The following tables summarize the available quantitative data.

| Cell Type | Assay | Treatment | Result | Citation |

| Embryonic Cardiac Myocytes | Cell Proliferation Assay | Cardiotrophin-1 | Approximate 2-fold increase in proliferation | [1][2] |

Note: Further quantitative data on the dose-dependent effects of CT-1 on the proliferation of various cell types, including hepatocytes, cancer cell lines, and hematopoietic progenitor cells, would be beneficial for a more comprehensive understanding.

Core Signaling Pathways in CT-1 Mediated Cell Proliferation

Cardiotrophin-1 exerts its effects on cell proliferation by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor. This interaction triggers the activation of several key intracellular signaling cascades, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade activated by CT-1. Upon CT-1 binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, particularly STAT3. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell cycle progression and proliferation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream effector of CT-1 signaling. Activation of this pathway is often associated with cell proliferation and differentiation. The cascade typically involves the activation of Ras, which in turn activates a series of kinases (Raf, MEK, and ERK). Activated ERK can then phosphorylate various cytoplasmic and nuclear targets to promote cell cycle entry.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Upon activation by the CT-1 receptor complex, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets that promote cell cycle progression and inhibit apoptosis, thereby contributing to an overall increase in cell number.

Experimental Protocols for Assessing Cell Proliferation

The following protocols detail standard methods for quantifying cell proliferation in response to stimuli such as Cardiotrophin-1.

Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.

Materials:

-

BrdU labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Protocol:

-

Cell Culture and Labeling:

-

Plate cells at the desired density and culture overnight.

-

Treat cells with Cardiotrophin-1 at various concentrations for the desired duration.

-

Add BrdU labeling reagent to the culture medium and incubate for 2-24 hours, depending on the cell type's proliferation rate.

-

-

Fixation and Denaturation:

-

Remove the culture medium and wash the cells with PBS.

-

Fix the cells with a fixation solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Denature the DNA by incubating the cells with a denaturation solution (e.g., 2N HCl) for 10-30 minutes at room temperature.

-

Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA) for 1 hour.

-

Incubate the cells with the anti-BrdU primary antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

-

Visualization and Quantification:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells by counting the number of BrdU-positive nuclei relative to the total number of nuclei (DAPI-positive).

-

Ki-67 Staining

Ki-67 is a nuclear protein associated with cell proliferation. This method uses immunofluorescence to detect the presence of Ki-67 in actively dividing cells.

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking solution (e.g., PBS with 1% BSA and 10% normal goat serum)

-

Anti-Ki-67 primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Culture and Fixation:

-

Culture and treat cells with Cardiotrophin-1 as described for the BrdU assay.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking solution for 60 minutes.

-

-

Immunostaining:

-

Incubate the cells with the anti-Ki-67 primary antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

-

Visualization and Quantification:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope.

-

Calculate the proliferation index by dividing the number of Ki-67-positive nuclei by the total number of nuclei.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This technique quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvest and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

Cardiotrophin-1 is a potent regulator of cell proliferation, acting through a network of interconnected signaling pathways, including the JAK/STAT, MAPK/ERK, and PI3K/Akt cascades. Its ability to promote cell division in various cell types, including cardiomyocytes and hepatocytes, highlights its potential as a therapeutic target for regenerative medicine and in the context of diseases characterized by aberrant cell proliferation. The experimental protocols detailed in this guide provide robust methods for quantifying the proliferative effects of CT-1 and elucidating the underlying molecular mechanisms. Further research focusing on the precise downstream targets of CT-1 signaling and more extensive quantitative analysis of its proliferative capacity in different cellular contexts will be crucial for the development of novel therapeutic strategies.

References

In-Depth Structural Analysis of Cardiotrophin-1: A Technical Guide for Researchers

An authoritative guide for researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive technical overview of the structural analysis of Cardiotrophin-1 (CT-1). It details the molecular architecture, receptor interactions, and downstream signaling pathways of this pleiotropic cytokine, offering insights into its physiological and pathological roles. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding of CT-1's function and its potential as a therapeutic target.

Introduction to Cardiotrophin-1

Cardiotrophin-1 (CT-1) is a member of the interleukin-6 (IL-6) superfamily of cytokines, known for its significant roles in the cardiovascular system and beyond. Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has revealed its diverse functions, including cardioprotective effects, regulation of cell survival, and involvement in inflammatory responses. Human CT-1 is a 201-amino acid protein with a molecular weight of approximately 21.5 kDa. It shares structural homology with other members of the IL-6 family, characterized by a four-helix bundle motif.[1][2][3][4] CT-1 exerts its effects by binding to a heterodimeric receptor complex composed of the leukemia inhibitory factor receptor beta (LIFRβ) and the glycoprotein 130 (gp130) coreceptor, initiating a cascade of intracellular signaling events.[1][2]

Structural Characteristics of Cardiotrophin-1

As of late 2025, an experimentally determined three-dimensional structure of Cardiotrophin-1 has not been deposited in the Protein Data Bank (PDB). However, based on its homology to other IL-6 family cytokines, a structural model can be generated using homology modeling techniques.

Homology Modeling of Cardiotrophin-1

Due to the absence of an empirical structure, in silico homology modeling is the primary method for visualizing the three-dimensional arrangement of CT-1. Web-based servers such as SWISS-MODEL and Phyre2 can be utilized to generate a predicted structure based on the known crystal or NMR structures of related cytokines like IL-6 or ciliary neurotrophic factor (CNTF).[5][6][7][8]

Experimental Protocol: Homology Modeling of Human CT-1 using SWISS-MODEL

-

Sequence Retrieval: Obtain the full-length amino acid sequence of human Cardiotrophin-1 (UniProt accession number: Q16619).

-

Server Submission: Submit the sequence to the SWISS-MODEL web server.

-

Template Selection: The server will automatically search for suitable templates in the SWISS-MODEL Template Library (SMTL). For CT-1, templates will likely include structures of other four-helix bundle cytokines. The server ranks templates based on sequence identity and model quality estimations (GMQE and QMEAN).

-

Model Building: Once a template is selected, SWISS-MODEL will build the 3D model of CT-1.

-

Model Quality Assessment: The quality of the generated model is evaluated using the QMEAN score, which provides both a global and a local (per-residue) quality estimate.

-

Visualization and Analysis: The resulting PDB file can be downloaded and visualized using molecular graphics software such as PyMOL or Chimera to analyze its structural features, including the four-helix bundle architecture.

The predicted structure of CT-1 is expected to exhibit the canonical up-up-down-down topology of the four alpha-helices (Helices A, B, C, and D) that form the core bundle, a characteristic feature of the IL-6 cytokine family.[9][10]

Quantitative Structural and Binding Data

While a high-resolution crystal structure is unavailable, various studies have provided quantitative data regarding the physical and binding properties of CT-1.

| Parameter | Value | Reference |

| Molecular Weight | ~21.5 kDa (human, predicted) | [2] |

| 22.5 kDa (recombinant human) | [11] | |

| Amino Acid Residues | 201 (human) | [1][3] |

| Binding Affinity (Kd) | ||

| CT-1 to M1 cells | ~0.7 nM | [12] |

| CT-1 to soluble LIFR | ~2.0 nM | [12] |

| Biological Activity (ED50) | 0.25–1.25 ng/mL (TF-1 cell proliferation) | [13] |

| ~1.0 ng/mL (TF-1 cell proliferation) | [14] |

Cardiotrophin-1 Receptor Complex and Signaling Pathways

CT-1 initiates intracellular signaling by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). This interaction triggers the activation of several key signaling cascades, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[1][2][15]

CT-1 Receptor Interaction Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cardiotrophin 1 - Wikipedia [en.wikipedia.org]

- 5. The Phyre2 web portal for protein modelling, prediction and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phyre2 web portal for protein modeling, prediction and analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. SWISS-MODEL [swissmodel.expasy.org]

- 8. SWISS-MODEL: homology modelling of protein structures and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. promega.com [promega.com]

- 15. Cardiotrophin-1 in cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Physiological Functions of Cardiotrophin-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) superfamily of cytokines, has emerged as a pleiotropic signaling molecule with a diverse range of physiological functions in vivo.[1][2][3] Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has unveiled its critical roles in cardiovascular homeostasis, metabolic regulation, tissue regeneration, and hematopoiesis.[2][4][5] CT-1 exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor, thereby activating downstream intracellular signaling cascades.[5][6] This technical guide provides a comprehensive overview of the in vivo physiological functions of CT-1, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Cardiovascular Functions

Cardiotrophin-1 plays a multifaceted role in the cardiovascular system, demonstrating both hypertrophic and cardioprotective properties.[2] Its expression is upregulated in various cardiovascular diseases, suggesting its involvement in both adaptive and maladaptive cardiac remodeling.[7]

Cardiac Hypertrophy

Chronic administration of CT-1 has been shown to induce cardiac hypertrophy in vivo, characterized by an increase in heart mass without a change in overall body weight.[1][8] This hypertrophic response is dose-dependent and involves an increase in the size of individual cardiomyocytes.[1]

Table 1: Quantitative Data on CT-1-Induced Cardiac Hypertrophy in Mice

| Parameter | Control | CT-1 (0.5 µg, twice daily for 14 days) | CT-1 (2 µg, twice daily for 14 days) | Reference |

| Heart Weight / Body Weight Ratio (mg/g) | ~4.5 | Dose-dependent increase | Dose-dependent increase | [1][8] |

| Ventricular Weight / Body Weight Ratio (mg/g) | Not specified | Dose-dependent increase | Dose-dependent increase | [1][8] |

Note: Specific numerical values for the dose-dependent increases were not consistently provided in the search results, but the trend was clearly indicated.

Cardioprotection

CT-1 exhibits potent cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[7] Administration of CT-1, both before ischemia and at the time of reperfusion, has been demonstrated to reduce infarct size and protect cardiac myocytes from apoptosis.[7]

Metabolic Regulation

CT-1 is a key regulator of systemic metabolism, influencing glucose homeostasis, lipid metabolism, and energy expenditure.[9] Dysregulation of CT-1 has been implicated in the pathogenesis of obesity and insulin resistance.[4]

Glucose and Lipid Metabolism

Studies using CT-1 knockout (CT-1-/-) mice have revealed that a deficiency in CT-1 leads to the development of mature-onset obesity, insulin resistance, and hypercholesterolemia, even with reduced caloric intake.[9] Conversely, administration of recombinant CT-1 (rCT-1) has been shown to improve metabolic parameters in obese and insulin-resistant animal models.[9] Acute treatment with rCT-1 can lower blood glucose levels independently of insulin.[4] Chronic administration in high-fat diet-fed mice has been shown to significantly reduce body weight gain and restore normal levels of blood glucose, fatty acids, and cholesterol.[9]

Table 2: Metabolic Effects of CT-1 in a High-Fat Diet (HFD) Mouse Model

| Parameter | HFD Control | HFD + CT-1 (1 µ g/day , i.c.v. for 14 days) | Reference |

| Body Weight Gain | Significantly increased | Significantly reduced | [9] |

| Blood Glucose | Elevated | Restored to normal levels | [9] |

| Blood Fatty Acids | Elevated | Restored to normal levels | [9] |

| Blood Cholesterol | Elevated | Restored to normal levels | [9] |

Note: i.c.v. - intracerebroventricular injection. Specific quantitative data on the percentage of reduction or restoration to normal levels were not detailed in the provided search results.

Hepatic Functions

Cardiotrophin-1 plays a significant role in liver physiology, particularly in the context of liver regeneration and protection against injury.[10]

Liver Regeneration

CT-1 expression is upregulated during liver regeneration.[10] In animal models of partial hepatectomy, administration of CT-1 has been shown to promote liver regeneration and improve survival rates.[10][11] For instance, in a rat model of subtotal hepatectomy, which typically results in 91% mortality, CT-1 gene therapy led to a 54% long-term survival rate.[10] A double-dose of CT-1 in a rat model of cirrhotic liver remnant after major hepatectomy improved liver function and enlarged the volume of the liver remnant.[11]

Hematopoietic Effects

CT-1 also influences the hematopoietic system, affecting the production of platelets and red blood cells.[1]

Table 3: Hematopoietic Effects of Chronic CT-1 Administration in Mice

| Parameter | Change Observed | Reference |

| Platelet Count | ~70% increase | [1] |

| Red Blood Cell Count | Increased | [1][8] |

| Hemoglobin Concentration | Concomitant increase with red blood cell count | [1] |

Effects on Other Organs

In addition to its primary roles in the cardiovascular, metabolic, and hepatic systems, chronic in vivo administration of CT-1 has been observed to have effects on other organs.[1][8]

Table 4: Effects of Chronic CT-1 Administration on Various Organs in Mice

| Organ | Effect | Reference |

| Liver | Stimulated growth | [1][8] |

| Kidney | Stimulated growth | [1][8] |

| Spleen | Stimulated growth | [1][8] |

| Thymus | Atrophy | [1] |

Signaling Pathways

The diverse physiological effects of Cardiotrophin-1 are mediated through the activation of several key intracellular signaling pathways. Upon binding to its receptor complex, CT-1 triggers the phosphorylation and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[12][13][14] This leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes. CT-1 also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[15][16][17]

Caption: Cardiotrophin-1 signaling pathways.

Experimental Protocols

In Vivo Administration of Cardiotrophin-1 in Mice

A common method for studying the in vivo effects of CT-1 involves its systemic administration to mice.

Protocol:

-

Recombinant mouse Cardiotrophin-1 is reconstituted in a sterile, pyrogen-free vehicle, such as phosphate-buffered saline (PBS).

-

Mice (e.g., C57BL/6) are administered with CT-1 via intraperitoneal (IP) injection.

-

A typical dosing regimen for chronic studies is 0.5 µg or 2 µg of CT-1 administered twice daily for a period of 14 days.[1][18]

-

A control group of mice receives IP injections of the vehicle alone.

-

At the end of the treatment period, animals are euthanized, and tissues of interest are harvested for analysis.

Caption: Experimental workflow for in vivo CT-1 administration.

Western Blotting for Phosphorylated Signaling Proteins

To investigate the activation of intracellular signaling pathways by CT-1 in vivo, Western blotting is a standard technique used to detect the phosphorylated forms of key signaling proteins.

Protocol for Phospho-ERK1/2 Detection in Cardiac Tissue:

-

Tissue Homogenization: Cardiac tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Conclusion

Cardiotrophin-1 is a cytokine with a broad spectrum of in vivo physiological functions, impacting the cardiovascular, metabolic, hepatic, and hematopoietic systems. Its ability to induce cardiac hypertrophy, protect the heart from ischemic injury, regulate glucose and lipid metabolism, promote liver regeneration, and stimulate hematopoiesis underscores its significance as a therapeutic target and a biomarker for various diseases. The activation of the JAK/STAT, MAPK/ERK, and PI3K/Akt signaling pathways is central to mediating these diverse effects. Further research into the intricate mechanisms of CT-1 action in vivo will be crucial for the development of novel therapeutic strategies for a range of pathological conditions.

References

- 1. In vivo effects of cardiotrophin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy | Yan | Cardiology Journal [journals.viamedica.pl]

- 3. Cardiotrophin-1: a novel cytokine and its effects in the heart and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Twenty-one percent partial hepatectomy. In vivo rat model for the study of liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling in cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiotrophin-1 (CT-1): a novel hypertrophic and cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiotrophin-1 (CT-1) improves high fat diet-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protection against liver damage by cardiotrophin-1: a hepatocyte survival factor up-regulated in the regenerating liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiotrophin-1 enhances regeneration of cirrhotic liver remnant after hepatectomy through promotion of angiogenesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Cardiotrophin-1 promotes cardiomyocyte differentiation from mouse induced pluripotent stem cells via JAK2/STAT3/Pim-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Vascular effects of cardiotrophin-1: a role in hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The JAK-STAT pathway in hypertrophic stress signaling and genomic stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Methodological & Application

Measuring Cardiotrophin-1 Levels in Serum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family, known for its significant role in cardiac development, hypertrophy, and cardioprotection.[1][2][3] Elevated circulating levels of CT-1 have been associated with various cardiovascular diseases, including hypertension, heart failure, myocardial infarction, and hypertrophic cardiomyopathy, making it a valuable biomarker for diagnosis, prognosis, and monitoring of these conditions.[4][5][6][7] CT-1 exerts its effects by signaling through a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130).[1][2][8] This interaction triggers downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which regulate cellular processes like growth and survival.[1][4][5]

These application notes provide a detailed protocol for the quantitative measurement of human Cardiotrophin-1 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA), the most common and established method for this purpose.

Data Presentation: Serum Cardiotrophin-1 Levels

The following table summarizes representative quantitative data for CT-1 levels in human serum/plasma from healthy individuals and patients with cardiovascular conditions. These values can serve as a reference for experimental findings.

| Condition | CT-1 Concentration (fmol/mL) | CT-1 Concentration (pg/mL) | Reference |

| Healthy Controls | 17.92 ± 12.03 | ~403.7 ± 270.7 | [7] |

| Hypertensive Patients | - | Elevated vs. Controls | [9] |

| Hypertrophic Cardiomyopathy | 136.28 ± 72.01 | ~3071.6 ± 1622.6 | [7] |

| Severe Left Ventricular Dysfunction | Higher than Healthy Controls | - | [6] |

| Heart Failure | Increased with severity | - | [5] |

| Acute Myocardial Infarction | Elevated | - | [5] |

Conversion Note: The molecular weight of human Cardiotrophin-1 is approximately 22.5 kDa. Therefore, 1 fmol/mL is roughly equivalent to 22.5 pg/mL.

Mandatory Visualizations

Cardiotrophin-1 Signaling Pathway

Caption: Cardiotrophin-1 signaling cascade.

Experimental Workflow: Serum CT-1 Measurement by ELISA

Caption: A typical sandwich ELISA workflow.

Experimental Protocols

Principle of the Method